molecular formula C14H21ClN2O3S B5208235 N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

カタログ番号 B5208235
分子量: 332.8 g/mol
InChIキー: QVFOOTUEILELAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, and it has been found to have a wide range of biochemical and physiological effects.

作用機序

The mechanism of action of N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation by activating sGC in vascular smooth muscle cells, leading to an increase in cGMP levels and subsequent relaxation of the smooth muscle. It has also been found to inhibit platelet aggregation by activating sGC in platelets, leading to a decrease in cGMP levels and subsequent inhibition of platelet activation. In addition, it has been found to have anti-inflammatory and anti-fibrotic effects.

実験室実験の利点と制限

One advantage of using N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide in lab experiments is its specificity for sGC activation. This allows researchers to selectively study the effects of cGMP signaling in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.

将来の方向性

There are several future directions for research on N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide. One direction is to study its potential therapeutic applications in various cardiovascular and inflammatory diseases. Another direction is to develop more potent sGC activators based on the structure of this compound. Additionally, further research is needed to elucidate the molecular mechanisms underlying its effects on various physiological processes.

合成法

The synthesis of N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves several steps. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylglycine in the presence of a base to form N-ethyl-N-(4-chlorobenzenesulfonyl)glycine. The second step involves the reaction of this intermediate with butylamine in the presence of a base to form N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide.

科学的研究の応用

N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a wide range of effects on the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and reduction of blood pressure. It has also been found to have anti-inflammatory and anti-fibrotic effects.

特性

IUPAC Name

N-butyl-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFOOTUEILELAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。